molecular formula C18H19F3N4O2 B2408461 2-Methyl-4-[4-(phenoxyacetyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine CAS No. 1775331-97-9

2-Methyl-4-[4-(phenoxyacetyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine

Cat. No. B2408461
CAS RN: 1775331-97-9
M. Wt: 380.371
InChI Key: CBLUZTQMCWQHIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules, such as thiamine, uracil, thymine, and cytosine . Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .

Scientific Research Applications

Herbicide Development

  • Herbicidal Activity : A study by Nezu, Miyazaki, Sugiyama, & Kajiwara (1996) found that certain pyrimidines, including those similar in structure to the specified compound, demonstrated significant herbicidal activity. They noted that substituting the pyrimidine ring can influence herbicidal effectiveness.

Antineoplastic Research

  • Antineoplastic Tyrosine Kinase Inhibitor : Gong, Chen, Deng, & Zhong (2010) studied a similar compound, flumatinib, in the context of chronic myelogenous leukemia. They focused on its metabolism in humans, noting its role as an antineoplastic tyrosine kinase inhibitor.
  • Antiproliferative Activity Against Cancer Cells : In 2012, Mallesha, Mohana, Veeresh, Alvala, & Mallika synthesized derivatives of a structurally similar compound, assessing their antiproliferative effects on various human cancer cell lines.

Molecular Chemistry

Future Directions

While the future directions for this specific compound are not available, research into pyrimidine derivatives is ongoing, with a focus on their potential neuroprotective and anti-inflammatory properties .

properties

IUPAC Name

1-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-2-phenoxyethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N4O2/c1-13-22-15(18(19,20)21)11-16(23-13)24-7-9-25(10-8-24)17(26)12-27-14-5-3-2-4-6-14/h2-6,11H,7-10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBLUZTQMCWQHIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)COC3=CC=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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